molecular formula C24H18ClF3N2O2 B297356 4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B297356
M. Wt: 458.9 g/mol
InChI Key: BPFIHYGULFIWRK-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one depend on the specific disease or condition being targeted. For example, in cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, it has also been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its high potency and selectivity. This allows for the targeting of specific enzymes and signaling pathways, which can lead to more effective treatments for various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the development of more effective delivery methods to overcome the low solubility of the compound. In addition, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves the condensation of 4-chloro-3-(trifluoromethyl)benzaldehyde with 5-(furan-2-yl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a base. The resulting product is a yellow crystalline solid that is sparingly soluble in water.

Scientific Research Applications

4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. In addition, it has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

Molecular Formula

C24H18ClF3N2O2

Molecular Weight

458.9 g/mol

IUPAC Name

(4Z)-4-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-2-phenyl-5-propylpyrazol-3-one

InChI

InChI=1S/C24H18ClF3N2O2/c1-2-6-21-18(23(31)30(29-21)16-7-4-3-5-8-16)14-17-10-12-22(32-17)15-9-11-20(25)19(13-15)24(26,27)28/h3-5,7-14H,2,6H2,1H3/b18-14-

InChI Key

BPFIHYGULFIWRK-JXAWBTAJSA-N

Isomeric SMILES

CCCC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4

SMILES

CCCC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4

Canonical SMILES

CCCC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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